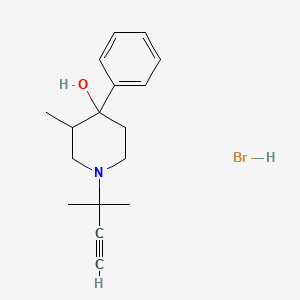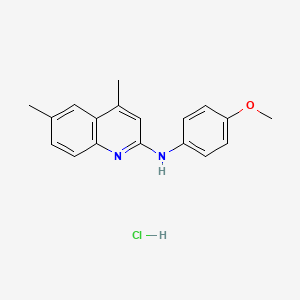![molecular formula C20H23BrO3 B5157709 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene, also known as ABPBM, is a synthetic compound that belongs to the family of benzene derivatives. It is a potent and selective antagonist of the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. In recent years, ABPBM has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene acts as a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 is involved in various physiological processes such as pain modulation, inflammation, and cancer cell proliferation. 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene binds to the GPR55 receptor and inhibits its activation, which leads to a decrease in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has several advantages for lab experiments. It is a potent and selective antagonist of the GPR55 receptor, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have potent anti-inflammatory and analgesic effects, which makes it a valuable tool for studying pain and inflammation. However, 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for the study of 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene. One potential direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another potential direction is to investigate its mechanism of action and downstream signaling pathways in more detail. Additionally, future studies could focus on the development of more potent and selective GPR55 antagonists that could have even greater therapeutic potential.
Synthesemethoden
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the synthesis of 4-bromophenol, which is achieved by the reaction of phenol with bromine in the presence of a catalyst. The second step involves the synthesis of 4-(4-bromophenoxy)butanol, which is achieved by the reaction of 4-bromophenol with butanol in the presence of a strong acid. The final step involves the synthesis of 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene, which is achieved by the reaction of 4-(4-bromophenoxy)butanol with 2-methoxybenzaldehyde in the presence of a strong base and an allylating agent.
Wissenschaftliche Forschungsanwendungen
4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of pain and inflammation. It has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells in vitro and in vivo. Additionally, 4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene has been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Eigenschaften
IUPAC Name |
1-[4-(4-bromophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-3-6-16-7-12-19(20(15-16)22-2)24-14-5-4-13-23-18-10-8-17(21)9-11-18/h3,7-12,15H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOSTXJSBARCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)


![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)